molecular formula C18H22O6S2 B3282292 (-)-2,3-Butanediyl di(p-toluenesulfonate) CAS No. 74839-83-1

(-)-2,3-Butanediyl di(p-toluenesulfonate)

Cat. No. B3282292
CAS RN: 74839-83-1
M. Wt: 398.5 g/mol
InChI Key: MFRBMNNZDFDJOF-HOTGVXAUSA-N
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Description

Pentaethylene glycol di(p-toluenesulfonate) is a compound used in the preparation of 3′-formylbenzo-18-crown-6 by undergoing coupling reaction with 2,3-dihydroxybenzaldehyde . It’s also used to prepare calixarenes .


Synthesis Analysis

P-Toluenesulfonic acid is frequently used in the manufacturing process as a counterion to salt formation . p-Toluenesulfonates may be formed when the acid reacts with methanol, ethanol, or propanol used in the reaction pathway . These compounds are carcinogenic .


Molecular Structure Analysis

The molecular formula of Pentaethylene glycol di(p-toluenesulfonate) is C24H34O10S2 .


Chemical Reactions Analysis

P-Toluenesulfonic acid—an aromatic organic acid also known as tosylic acid—is widely used in the pharmaceutical industry as a counterion for basic drugs because of its strong acidic and hydrophilic properties .


Physical And Chemical Properties Analysis

P-Toluenesulfonic acid is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .

Mechanism of Action

While specific information on the mechanism of action for “(-)-2,3-Butanediyl di(p-toluenesulfonate)” is not available, p-Toluenesulfonic acid is known to be used in the pharmaceutical industry as a counterion for basic drugs .

Safety and Hazards

P-Toluenesulfonic acid is considered hazardous. It’s harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer .

Future Directions

While specific future directions for “(-)-2,3-Butanediyl di(p-toluenesulfonate)” are not available, ethylene di-p-toluenesulfonate is a compound of interest in the field of thermophysical properties .

properties

IUPAC Name

[(2S,3S)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRBMNNZDFDJOF-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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